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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-25, also identified as compound 9, is a potent and selective inhibitor of Lysine-
Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2]
[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological evaluation of Lsd1-IN-25, designed for professionals in the fields of oncology
research and drug development.

Discovery and Rationale

Lsd1-IN-25 was developed through a medicinal chemistry effort starting from the antiplatelet
agent ticagrelor as a hit compound.[1][3] The design strategy involved incorporating a
tranylcypromine (TCP) moiety, a known irreversible inhibitor of monoamine oxidases with
activity against LSD1, into a triazolopyrimidine scaffold. This approach aimed to generate novel
TCP-based derivatives with enhanced potency and selectivity for LSD1.

Quantitative Biological Data

The inhibitory activity and anti-proliferative effects of Lsd1-IN-25 have been quantified across
various assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Activity of Lsd1-IN-25[1][4]
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Selectivity vs. Selectivity vs.

Target Enzyme  I1C50 (nM) Ki (nM) G G
LSD1 46.0 30.3 >1000-fold >1000-fold
MAO-A >50,000 - - -

MAO-B >50,000 - i -

Table 2: In Vitro Anti-proliferative Activity of Lsd1-IN-25 (72h incubation)[4]

Cell Line Cancer Type IC50 (pM)
MGC-803 Gastric Cancer <10
SGC-7901 Gastric Cancer <10
H1650 Non-Small Cell Lung Cancer <10
A549 Non-Small Cell Lung Cancer <10
PC-3 Prostate Cancer <10

Table 3: In Vivo Anti-tumor Activity of Lsd1-IN-25 in H1650 Xenograft Model[1][4]

Dosage (mgl/kg, oral, daily for 21 days) Tumor Weight Reduction (%)
10 41.5
20 64.0

Experimental Protocols
Synthesis of Lsd1-IN-25

The synthesis of Lsd1-IN-25 is a multi-step process. The detailed protocol is as follows, based
on the supplementary information from the primary publication:

Step 1: Synthesis of Intermediate A
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e A solution of starting material X (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) is
cooled to O °C.

 To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of
methanesulfonyl chloride (1.1 eq).

e The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 3 hours.

e The reaction is quenched with water and the organic layer is separated, washed with brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography (petroleum ether:ethyl acetate
= 3:1) to afford Intermediate A.

Step 2: Synthesis of Intermediate B

e To a solution of Intermediate A (1.0 eq) in dimethylformamide (DMF, 15 mL), add sodium
azide (1.5 eq).

e The reaction mixture is heated to 80 °C and stirred for 12 hours.

 After cooling to room temperature, the mixture is diluted with water and extracted with ethyl
acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated to give Intermediate B, which is used in the next step without further
purification.

Step 3: Synthesis of Lsd1-IN-25 (Compound 9))

o A mixture of Intermediate B (1.0 eq) and the appropriate alkyne derivative (1.2 eq) ina 3:1
mixture of tert-butanol and water (12 mL) is treated with sodium ascorbate (0.2 eq) and
copper(ll) sulfate pentahydrate (0.1 eq).

e The reaction is stirred vigorously at room temperature for 24 hours.

o The mixture is then diluted with water and extracted with ethyl acetate.
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e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated.

e The residue is purified by preparative HPLC to yield Lsd1-IN-25 as a white solid.

Biological Assays

LSD1/MAO-A/MAO-B Enzymatic Assay

This assay is performed using a commercially available kit that measures the production of
hydrogen peroxide from the demethylation reaction.

e Prepare a reaction mixture containing LSD1 enzyme, a dimethylated H3K4 peptide
substrate, and varying concentrations of Lsd1-IN-25 in assay buffer.

¢ Incubate the mixture at 37°C for 30 minutes.
e Add a solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate.
 Incubate for an additional 15 minutes at room temperature.

e Measure the fluorescence intensity using a microplate reader (excitation/emission
wavelengths of 535/587 nm).

e The IC50 values are calculated by fitting the dose-response curves using a nonlinear
regression model.

e A similar protocol is followed for MAO-A and MAO-B assays using their respective
substrates.

Cell Proliferation Assay (CCK-8)

e Seed cancer cells (e.g., H1650) in a 96-well plate at a density of 5,000 cells/well and allow
them to adhere overnight.

e Treat the cells with various concentrations of Lsd1-IN-25 for 72 hours.
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Add 10 pL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at
37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC50
values.

Western Blot Analysis for H3K4me2

Treat H1650 cells with Lsd1-IN-25 (1-4 uM) for 24 hours.

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

Separate equal amounts of protein (20-30 pg) by SDS-PAGE and transfer to a PVDF
membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against H3K4me2 and total H3 (as a loading
control) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Treat H1650 cells with Lsd1-IN-25 (1-4 uM) for 24 hours.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium
lodide (PI) for 15 minutes at room temperature in the dark.

Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells
(Annexin V positive).
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Cell Cycle Analysis

Treat H1650 cells with Lsd1-IN-25 (1-4 uM) for 24 hours.

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

Wash the fixed cells and resuspend them in a solution containing Pl and RNase A.

Incubate for 30 minutes at 37°C in the dark.

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

In Vivo Xenograft Mouse Model

Subcutaneously inject H1650 cells into the flank of female BALB/c nude mice.

e When the tumors reach a volume of approximately 100-150 mms3, randomize the mice into
vehicle control and treatment groups.

o Administer Lsd1-IN-25 orally at doses of 10 and 20 mg/kg daily for 21 days.
e Monitor tumor volume and body weight regularly.

o At the end of the treatment period, euthanize the mice and excise the tumors for weight
measurement and further analysis.

Visualizations
Signaling Pathway of LSD1 Inhibition
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Caption: LSD1 inhibition by Lsd1-IN-25 increases H3K4me2, leading to tumor suppression.

Experimental Workflow for Lsd1-IN-25 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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